molecular formula C7H6O7S B1208705 3-Hydroxy-sulfonyloxybenzoic acid CAS No. 76496-12-3

3-Hydroxy-sulfonyloxybenzoic acid

Cat. No. B1208705
CAS RN: 76496-12-3
M. Wt: 234.19 g/mol
InChI Key: NGQYUDIZIPNWJV-UHFFFAOYSA-N
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Description

3-Hydroxy-sulfonyloxybenzoic acid, also known as 3-Hsob, is a chemical compound with the molecular formula C7H6O7S . It has a molecular weight of 234.18300 and a density of 1.852g/cm3 .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-sulfonyloxybenzoic acid consists of 7 carbon atoms, 6 hydrogen atoms, 7 oxygen atoms, and 1 sulfur atom . The exact mass is 233.98300 .


Physical And Chemical Properties Analysis

3-Hydroxy-sulfonyloxybenzoic acid has a density of 1.852g/cm3 . The molecular formula is C7H6O7S and the molecular weight is 234.18300 . The exact mass is 233.98300 . Other properties such as boiling point, melting point, and flash point are not available .

Scientific Research Applications

Corrosion Inhibition

3-Hydroxybenzoic acid, a related compound to 3-Hydroxy-sulfonyloxybenzoic acid, has been studied for its potential use as a corrosion inhibitor for AISI 316L stainless steel in environmentally friendly aqueous pickling solutions. The study indicates that the inhibition efficiency of 3-Hydroxybenzoic acid increases with concentration and is best explained using the Frumkin isotherm model (Narváez, Cano, & Bastidas, 2005).

Antibacterial Activity

Research on derivatives of 3-Hydroxybenzoic acid, closely related to 3-Hydroxy-sulfonyloxybenzoic acid, highlights their various biological properties, including antimicrobial, antialgal, and antioxidant activities. These derivatives are also used in perfumery and have potential applications in drug synthesis due to their antibacterial properties (Satpute, Gangan, & Shastri, 2018).

Catalyst in Organic Synthesis

2-Hydroxy-5-sulfobenzoic acid, another related compound, has been shown to be an effective catalyst in the synthesis of various organic compounds. It is particularly notable for its use in solvent-free conditions, highlighting its potential as an eco-friendly catalyst in organic synthesis (Kiyani, Darbandi, Mosallanezhad, & Ghorbani, 2015).

Antiviral Potential

Studies have shown that sulfonic acid-modified compounds, such as those related to 3-Hydroxy-sulfonyloxybenzoic acid, exhibit significant antiviral activity. This suggests their potential application in the development of antiviral drugs and treatments (Naidu et al., 2012).

Environmental Applications

Research into the environmental degradation of sulfonamides has revealed an unusual pathway initiated by ipso-hydroxylation, a process potentially relevant to compounds like 3-Hydroxy-sulfonyloxybenzoic acid. This could have implications for understanding the environmental impact and breakdown of such compounds (Ricken et al., 2013).

properties

IUPAC Name

3-hydroxy-4-sulfooxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O7S/c8-5-3-4(7(9)10)1-2-6(5)14-15(11,12)13/h1-3,8H,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQYUDIZIPNWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227297
Record name 3-Hydroxy-sulfonyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-sulfonyloxybenzoic acid

CAS RN

76496-12-3
Record name 3-Hydroxy-sulfonyloxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076496123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-sulfonyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Protocatechuic acid 4-O-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240382
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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